1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of trifluoromethylpyridine with piperidine derivatives under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid include other trifluoromethyl-substituted pyridines and piperidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example, 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid is another compound with a trifluoromethyl group and a piperidine ring, but it has different substituents that can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-3-10(16-9)17-6-4-8(5-7-17)11(18)19/h1-3,8H,4-7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPFAFUAKAKTFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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